

Spectroscopic Profile of 1-Bromo-4-isobutyl-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-4-isobutyl-2-nitrobenzene*

Cat. No.: *B090021*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **1-Bromo-4-isobutyl-2-nitrobenzene** (also known as 4-Bromo-2-isobutyl-1-nitrobenzene). Due to the limited availability of experimental data for this specific molecule, this document presents the available Mass Spectrometry (MS) data for the target compound and, for comparative purposes, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for the closely related analogue, 1-Bromo-4-nitrobenzene.

Mass Spectrometry (MS)

Mass spectrometry data is available for 4-Bromo-2-isobutyl-1-nitrobenzene, providing insight into its molecular weight and fragmentation pattern under electron ionization.

Data Presentation

Parameter	Value
Compound Name	4-Bromo-2-isobutyl-1-nitrobenzene
Molecular Formula	C ₁₀ H ₁₂ BrNO ₂
Molecular Weight	258.11 g/mol
Exact Mass	257.005142 g/mol
Ionization Type	Electron Ionization (EI)

Experimental Protocol

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The experimental conditions are detailed below:

Parameter	Specification
Instrument	Agilent Technologies 7890A (G3440A) GC-5975C inert MSD
Carrier Gas	Helium (1.085 mL/min)
GC Column	HP-5MS (30 m x 0.250 mm, film thickness 0.25 micrometer)
Inlet Type	Split (1:175)
GC Oven Program	300°C
Sample Description	Pale yellow oil

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **1-Bromo-4-isobutyl-2-nitrobenzene** is not readily available in the public domain. For reference, the ¹H NMR and ¹³C NMR data for the structurally related compound, 1-Bromo-4-nitrobenzene, are presented below. These values can offer an approximation of the chemical shifts expected for the aromatic protons and carbons in the target molecule, though the isobutyl substituent will introduce additional signals and influence the shifts of the aromatic nuclei.

Reference Data: 1-Bromo-4-nitrobenzene ^1H NMR

Parameter	Value
Solvent	CDCl_3
Frequency	89.56 MHz
Chemical Shift (ppm)	A: 8.096, B: 7.694
Coupling Constant (J)	$J(\text{A,B}) = 9.1 \text{ Hz}$

Reference Data: 1-Bromo-4-nitrobenzene ^{13}C NMR

Parameter	Value
No specific data available in the initial search results.	

Experimental Protocol for Reference ^1H NMR Data

The provided ^1H NMR data for 1-Bromo-4-nitrobenzene was obtained by dissolving 0.041 g of the compound in 0.5 ml of CDCl_3 and running the analysis on an 89.56 MHz spectrometer.

Infrared (IR) Spectroscopy

Similar to the NMR data, experimental IR spectral data for **1-Bromo-4-isobutyl-2-nitrobenzene** is not readily available. The following section provides the experimental protocol for obtaining the FT-IR spectrum of the related compound, 1-Bromo-4-nitrobenzene, which can give an indication of the expected vibrational modes for the nitro and aromatic functionalities.

Experimental Protocol for Reference FT-IR Data

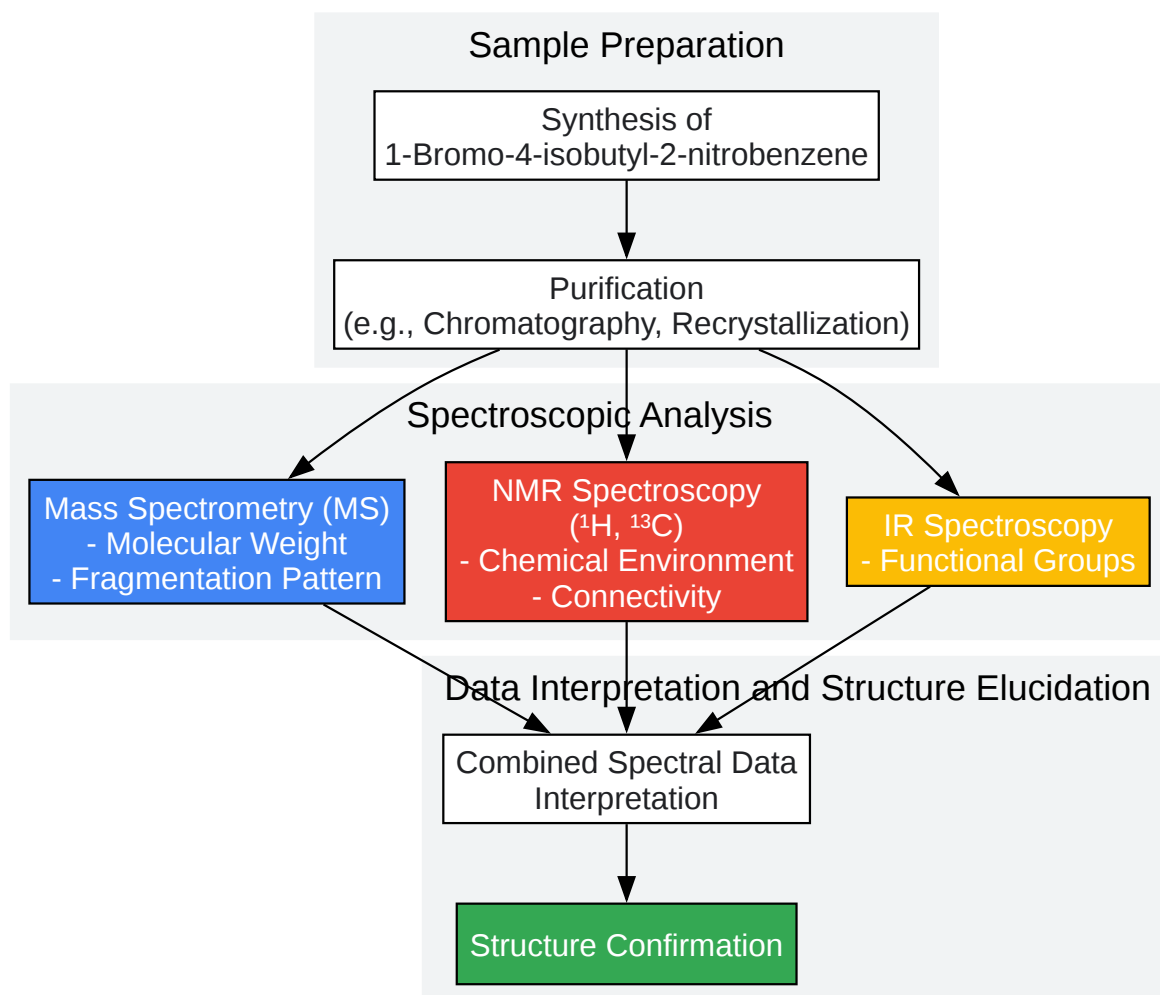
The FT-IR spectrum of 1-Bromo-4-nitrobenzene was recorded on a BRUKER IFS-66V vacuum Fourier transform spectrometer.

Parameter	Specification
Spectral Range	4000–400 cm ⁻¹
Resolution	±1 cm ⁻¹
Detector	Mercury Cadmium Telluride (MCT)
Beam Splitter	KBr
Source	Global source

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a novel or uncharacterized compound like **1-Bromo-4-isobutyl-2-nitrobenzene** is outlined below. This process ensures a systematic approach to structure elucidation and purity assessment.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical process from synthesis to spectroscopic analysis and final structure confirmation for a chemical compound.

This guide summarizes the currently available spectroscopic information for **1-Bromo-4-isobutyl-2-nitrobenzene**. Further experimental work is required to fully characterize its NMR and IR spectral properties. The provided data for a related compound serves as a useful, albeit approximate, reference for researchers in the field.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-4-isobutyl-2-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090021#1-bromo-4-isobutyl-2-nitrobenzene-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com